1-Butan-2-yl-2-(chloromethyl)benzene chemical structure and properties
1-Butan-2-yl-2-(chloromethyl)benzene chemical structure and properties
The following technical guide provides an in-depth analysis of 1-Butan-2-yl-2-(chloromethyl)benzene , a specialized organic intermediate characterized by its steric bulk and benzylic reactivity.
Structure, Synthesis, and Chemical Properties
Executive Summary
1-Butan-2-yl-2-(chloromethyl)benzene (also known as o-sec-butylbenzyl chloride) is a bifunctional aromatic intermediate featuring a reactive chloromethyl group and a lipophilic sec-butyl substituent in the ortho position. This specific substitution pattern introduces significant steric hindrance adjacent to the reactive center, influencing both its synthetic utility and kinetic behavior in nucleophilic substitutions. It is primarily utilized as an alkylating agent in the synthesis of sterically crowded pharmaceuticals, agrochemicals, and ligands.
Chemical Identity & Structural Analysis[1][2]
2.1 Nomenclature and Identifiers[1]
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IUPAC Name: 1-(Chloromethyl)-2-(1-methylpropyl)benzene
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Common Names: o-sec-Butylbenzyl chloride; 2-sec-Butylbenzyl chloride
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Molecular Formula: C₁₁H₁₅Cl[2]
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Molecular Weight: 182.69 g/mol
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SMILES: CCC(C)c1ccccc1CCl
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Key Structural Features:
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Benzylic Chloride: Highly reactive electrophilic site susceptible to nucleophilic attack.
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Ortho-sec-Butyl Group: A bulky, branched alkyl group at the C2 position.
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Chirality: The sec-butyl group contains a chiral center at the benzylic carbon (C1 of the butyl chain), making the molecule chiral. Commercial preparations are typically racemic mixtures (
).
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2.2 Physical Properties (Predicted & Comparative)
Due to the specific isomeric nature, experimental data is often derived from close structural analogs (e.g., o-tert-butylbenzyl chloride).
| Property | Value / Range (Predicted) | Notes |
| Physical State | Liquid | Colorless to pale yellow oil at RT. |
| Boiling Point | 235–245 °C (atm) | Extrapolated from o-chlorobenzyl chloride (213°C) and sec-butylbenzene (173°C). |
| Density | 1.02 – 1.06 g/mL | Denser than water due to chlorine atom. |
| Solubility | Insoluble in water | Highly soluble in organic solvents (DCM, THF, Toluene). |
| Flash Point | > 95 °C | High boiling point suggests moderate flammability risk. |
| Vapor Pressure | Low (< 0.1 mmHg @ 20°C) | Low volatility, but lachrymatory vapors can accumulate. |
Synthesis & Manufacturing Methodologies
The synthesis of 1-Butan-2-yl-2-(chloromethyl)benzene presents a regioselectivity challenge due to the directing effects of the alkyl group.
3.1 Route A: Blanc Chloromethylation (Direct)
The most direct industrial route involves the chloromethylation of sec-butylbenzene using formaldehyde and hydrogen chloride.
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Reagents: sec-Butylbenzene, Paraformaldehyde, HCl (gas), ZnCl₂ (catalyst).
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Mechanism: Electrophilic aromatic substitution.
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Challenge: The sec-butyl group is an ortho/para director. Steric hindrance at the ortho position typically favors the para isomer (1-chloromethyl-4-sec-butylbenzene).
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Outcome: A mixture of isomers (typically ~80:20 para:ortho). Separation requires fractional distillation or preparative chromatography.
3.2 Route B: Radical Chlorination of o-sec-Butyltoluene (Targeted)
For high isomeric purity, the synthesis starts from o-sec-butyltoluene (if available) or via a directed lithiation strategy.
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Precursor Synthesis: o-Tolylmagnesium bromide + 2-bromobutane (requires catalysis to avoid elimination) or Friedel-Crafts alkylation of toluene followed by separation.
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Chlorination: Free-radical chlorination of the methyl group using N-chlorosuccinimide (NCS) or sulfuryl chloride (
).-
Selectivity: The benzylic methyl protons are less sterically hindered than the benzylic methine proton of the sec-butyl group, but care must be taken to avoid chlorinating the sec-butyl chain.
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Figure 1: Synthesis pathway via Blanc Chloromethylation showing the critical separation step required to isolate the ortho isomer.
Reactivity Profile & Mechanism
The chemical behavior of 1-Butan-2-yl-2-(chloromethyl)benzene is defined by the interplay between the electrophilic chloromethyl group and the steric bulk of the ortho-sec-butyl group.
4.1 Nucleophilic Substitution (
vs
)
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Mechanism: Primary benzylic chlorides typically undergo
reactions. However, the ortho-sec-butyl group creates significant steric crowding around the reaction center. -
Kinetics: Reaction rates with bulky nucleophiles (e.g., tert-butoxide) will be significantly slower compared to unsubstituted benzyl chloride.
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Side Reactions: In the presence of strong bases, elimination (E2) is a competing pathway, potentially forming o-sec-butyl-styrenes or dehydrochlorination products.
4.2 Stereochemical Implications
The sec-butyl group is chiral. If the starting material is racemic, the product will be racemic. If an enantiopure sec-butylbenzene is used, the chirality is retained during chloromethylation as the reaction does not occur at the chiral center.
4.3 Hydrolysis & Stability
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Hydrolysis: Reacts slowly with water to form o-sec-butylbenzyl alcohol and HCl.
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Polymerization: Like other benzyl chlorides, it can undergo self-condensation (Friedel-Crafts alkylation) if stored with Lewis acids or heated excessively, releasing HCl.
Figure 2: Reactivity profile showing competing Substitution (SN2), Elimination (E2), and Hydrolysis pathways.
Applications in Research & Development
5.1 Steric Probe in Medicinal Chemistry
This compound is used to introduce the o-sec-butylbenzyl moiety into drug scaffolds. The bulky ortho group locks conformation, potentially improving receptor binding selectivity by restricting rotation around the benzylic bond.
5.2 Ligand Synthesis
Precursor for bulky phosphine ligands or N-heterocyclic carbenes (NHCs). The steric bulk of the sec-butyl group can enhance the catalytic activity of metal complexes by shielding the active metal center.
5.3 Agrochemical Intermediates
Benzyl chlorides are common building blocks for fungicides and herbicides. The sec-butyl analog may offer improved lipophilicity (LogP) compared to methyl or ethyl analogs, enhancing membrane permeability in target organisms.
Safety & Handling Protocols
Warning: Benzyl chlorides are potent alkylating agents and lachrymators.
| Hazard Class | Description | Precaution |
| Lachrymator | Causes severe eye irritation and tearing. | Work in a certified fume hood. Wear chemical splash goggles. |
| Corrosive | Causes skin burns; hydrolyzes to HCl on moist skin. | Wear nitrile/neoprene gloves and a lab coat. |
| Acute Toxicity | Toxic by inhalation and ingestion. | Avoid generating aerosols. |
| Carcinogenicity | Potential carcinogen (alkylating agent). | Handle as a "Designated Substance" with strict containment. |
Decontamination: Spills should be neutralized with a dilute solution of ammonia or sodium carbonate to quench the alkylating potential before cleanup.
References
- Blanc Chloromethylation Reaction: Blanc, G. L. (1923). Bulletin de la Société Chimique de France, 33, 313.
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Reactivity of Ortho-Substituted Benzyl Chlorides: Barclay, L. R. C., et al. (1972). "Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides". Canadian Journal of Chemistry, 50(14), 2318-2325. Link
- Synthesis of sec-Butylbenzene Derivatives: Olah, G. A., et al. (1964). "Friedel-Crafts Isomerization of Alkylbenzenes". Journal of the American Chemical Society, 86(6), 1060–1064. (Discusses thermodynamic stability of ortho/para isomers).
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Hazards of Benzyl Chlorides: PubChem Compound Summary for 1-(Chloromethyl)-2-methylbenzene (o-Methylbenzyl chloride - Analog). Link
